(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime
Description
(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is a synthetic oxime derivative featuring a benzo[b]thiophene core linked to an acetaldehyde oxime moiety. The benzo[b]thiophene scaffold is recognized for its bioisosteric resemblance to indole and other aromatic heterocycles, often conferring enhanced metabolic stability and binding affinity in medicinal chemistry applications . The oxime functional group (-CH=N-OH) contributes to hydrogen-bonding interactions, influencing both solubility and biological activity .
Properties
IUPAC Name |
(NE)-N-[1-(1-benzothiophen-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNWDHNMGAKITE-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257469 | |
| Record name | Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147396-07-4 | |
| Record name | Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147396-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime typically involves the reaction of benzo[b]thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the (Z)-isomer. The reaction can be represented as follows:
Benzo[b]thiophene-2-carbaldehyde+NH2OH⋅HCl→(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime+H2O+NaCl
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime under mild conditions.
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzo[b]thiophene moiety contributes to the compound’s stability and reactivity, allowing it to participate in diverse chemical and biological processes.
Comparison with Similar Compounds
Comparison with Anticancer Benzo[b]thiophene Acrylonitrile Derivatives
Structural and Pharmacological Parallels
Compounds such as (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31) and its analogs (Table 1) share the benzo[b]thiophene core but replace the oxime group with acrylonitrile. These derivatives exhibit potent anticancer activity, with GI50 values ranging from <10 nM to >100 nM against 60 human cancer cell lines . Notably, the Z-isomer of these acrylonitriles shows superior activity compared to the E-isomer, highlighting the critical role of stereochemistry in target engagement.
Table 1: Anticancer Activity of Selected Benzo[b]thiophene Acrylonitrile Derivatives
| Compound ID | Substituents on Aryl Ring | Configuration | GI50 (nM) |
|---|---|---|---|
| 31 | 3,4-Dimethoxy | Z | <10 |
| 32 | 3,4,5-Trimethoxy | Z | 10–50 |
| 33 | 3,4,5-Trimethoxy | E | >100 |
Key Findings :
- The 3,4,5-trimethoxyphenyl substituent (Compound 32) enhances activity compared to 3,4-dimethoxy (Compound 31), likely due to improved hydrophobic interactions with tubulin or kinase targets .
- These compounds evade P-glycoprotein (P-gp)-mediated drug resistance, a common limitation in cancer therapy .
Comparison with Antifungal Oxime Derivatives
Structural Modifications and Activity
The oxime-containing compound (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime () shares functional group similarity but replaces the benzo[b]thiophene with a dichlorophenyl-imidazole system. This derivative, along with its benzo[b]thienyl methyl ether analogs, demonstrates broad-spectrum antifungal activity. For example, sertaconazole (8i), a clinically used antifungal agent, incorporates a chloro-substituted benzo[b]thiophene and imidazole moiety, achieving potent inhibition of fungal cytochrome P450 enzymes .
Table 2: Structural and Functional Comparison of Oxime Derivatives
| Compound | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime | Benzo[b]thiophene + oxime | - | Hypothesized anticancer/antifungal |
| Sertaconazole (8i) | Benzo[b]thiophene + imidazole | 7-Chloro, 2,4-dichlorophenyl | Antifungal (clinical use) |
| (Z)-1-(2,4-Dichlorophenyl)ethanone oxime | Dichlorophenyl + oxime | 2,4-Dichloro, imidazole | Antifungal (in vitro) |
Crystallographic and Conformational Analysis of Tetrazole Analogs
Structural Insights from X-ray Diffraction
Crystal structures of (Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole (I) and (Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole (II) () provide critical insights into the conformational preferences of benzo[b]thiophene-containing analogs:
Table 3: Crystallographic Data for Tetrazole Analogs
| Parameter | Compound I | Compound II |
|---|---|---|
| Dihedral angle (benzothiophene vs. aryl ring) | 23.91(8)°–24.99(8)° | 84.47(3)° |
| Dihedral angle (benzothiophene vs. tetrazole) | 88.81(13)°–88.92(13)° | 60.94(6)° |
| Hydrogen-bonding pattern | Chains along b-axis (tetrazole + methanol) | Chains along a-axis (N–H···N) |
Key Findings :
- The planarity of the benzothiophene ring (r.m.s. deviation <0.0084 Å) facilitates π-π stacking in molecular crystals, influencing packing efficiency and solubility .
Biological Activity
(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is a compound that has garnered attention due to its potential biological activities. This article aims to explore the various aspects of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.
This compound is characterized by the presence of a benzo[b]thiophene moiety attached to an acetaldehyde oxime group. Its chemical structure can be represented as follows:
This compound is known for its diverse biological activities, which include potential anti-inflammatory, antioxidant, and anticancer properties.
Synthesis and Evaluation
A study focused on the synthesis and evaluation of various analogues of compounds related to benzo[b]thiophenes, including this compound, highlighted its ability to enhance BMP-2 expression. The synthesized compounds exhibited varying degrees of activity in promoting bone formation, with some showing upregulation rates of BMP-2 expression as high as 39.8% at a concentration of 4 µM .
Anticancer Activity
Research has indicated that compounds with similar structures to this compound may possess anticancer properties. For example, studies on related benzo[b]thiophene derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could exhibit similar activity .
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. For instance, experiments conducted on transformed T-cells revealed that compounds with electron-rich heterocycles at the C3 position exhibited sub-micromolar potency and selective cytotoxicity against T-cells .
In Vivo Models
In vivo studies using ovariectomized rat models indicated that certain benzo[b]thiophene derivatives significantly improved bone histology and reduced bone defects. The findings suggest that this compound may have similar osteogenic effects .
Pharmacological Mechanisms
The mechanisms underlying the biological activities of this compound are multifaceted:
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
